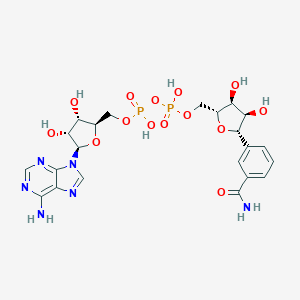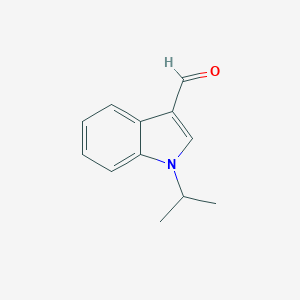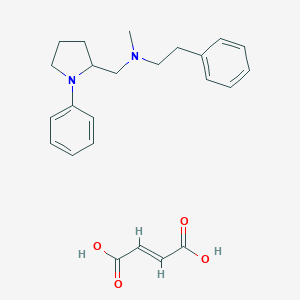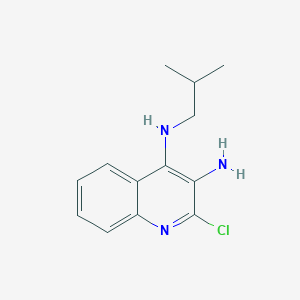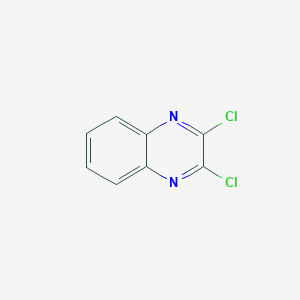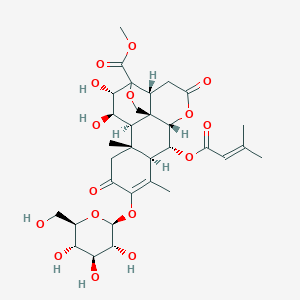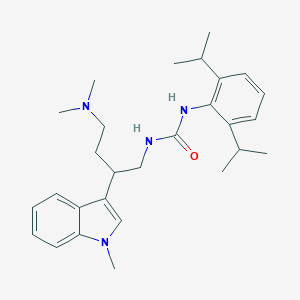
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a complex organic compound that features a urea functional group. This compound is characterized by the presence of both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)butyl)urea
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)butyl)urea
Uniqueness
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
145131-51-7 |
|---|---|
Molecular Formula |
C28H40N4O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33) |
InChI Key |
VNRCXPDITUCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
Synonyms |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


